molecular formula C12H14O7S B12078540 Dimethyl 5-(((methylsulfonyl)oxy)methyl)isophthalate

Dimethyl 5-(((methylsulfonyl)oxy)methyl)isophthalate

Cat. No.: B12078540
M. Wt: 302.30 g/mol
InChI Key: AXFMRUUKTPXTPA-UHFFFAOYSA-N
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Description

Dimethyl 5-(((methylsulfonyl)oxy)methyl)isophthalate is a chemical compound with the molecular formula C12H14O7S It is characterized by its unique molecular structure, which includes a methylsulfonyl group attached to an isophthalate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(((methylsulfonyl)oxy)methyl)isophthalate typically involves the esterification of isophthalic acid derivatives followed by the introduction of the methylsulfonyl group. One common method involves the reaction of dimethyl isophthalate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(((methylsulfonyl)oxy)methyl)isophthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives .

Scientific Research Applications

Dimethyl 5-(((methylsulfonyl)oxy)methyl)isophthalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 5-(((methylsulfonyl)oxy)methyl)isophthalate involves its interaction with molecular targets such as enzymes and receptors. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of specific effects .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-(methylsulfonyl)isophthalate: Similar in structure but lacks the oxy-methyl group.

    Dimethyl isophthalate: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

Uniqueness

This dual functionality makes it a valuable compound in various fields of research .

Properties

IUPAC Name

dimethyl 5-(methylsulfonyloxymethyl)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O7S/c1-17-11(13)9-4-8(7-19-20(3,15)16)5-10(6-9)12(14)18-2/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFMRUUKTPXTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)COS(=O)(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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